1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Overview
Description
1-[4-(Trifluoromethyl)phenyl]propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine is the serotonin reuptake pump . This pump plays a crucial role in regulating the concentration of serotonin, a neurotransmitter, in the synaptic cleft.
Mode of Action
This compound binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . The resulting increased levels of serotonin lead to greater serotonin receptor activation .
Biochemical Pathways
The enhanced serotoninergic transmission affects the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotoninergic transmission . This leads to an increase in serotonin receptor activation, which can suppress appetite .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethyl)phenyl]propan-2-amine can be synthesized through several methods. One common approach involves the reaction of acetophenone with trifluoromethylacetate . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as distillation and crystallization, is crucial to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Fenfluramine: A compound with a similar structure, known for its effects on serotonin uptake and release.
Fluoxetine: Another related compound, widely used as an antidepressant.
Uniqueness: 1-[4-(Trifluoromethyl)phenyl]propan-2-amine is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective or suitable.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUROQOAYQTBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936719 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-74-0 | |
Record name | α-Methyl-4-(trifluoromethyl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1626-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha-methyl-p-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.